molecular formula C11H9NO3 B2881328 Methyl 3-formylindolizine-1-carboxylate CAS No. 2222793-63-5

Methyl 3-formylindolizine-1-carboxylate

Cat. No.: B2881328
CAS No.: 2222793-63-5
M. Wt: 203.197
InChI Key: PJHYFXWYKVJSAY-UHFFFAOYSA-N
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Description

Methyl 3-formylindolizine-1-carboxylate (CAS: Not explicitly provided in evidence) is an indolizine derivative characterized by a formyl group (-CHO) at position 3 and a methyl ester (-COOCH₃) at position 1 of the indolizine core. Its molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.20 g/mol . Indolizines are bicyclic heterocyclic compounds with a nitrogen atom at position 1, contributing to their significance in medicinal chemistry due to reported anti-inflammatory, antitumor, and hypoglycemic activities .

Properties

IUPAC Name

methyl 3-formylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYFXWYKVJSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr-Type Cyclocondensation

A plausible route involves the condensation of α,β-unsaturated carbonyl compounds with aminopyrrole intermediates. For example, reacting methyl 2-(pyrrol-1-yl)acetate with acrolein derivatives under acidic conditions could yield the indolizine backbone.

Hypothetical Procedure :

  • Dissolve methyl 2-(pyrrol-1-yl)acetate (1.0 equiv) and acrolein (1.2 equiv) in acetic acid.
  • Reflux at 120°C for 12 hours.
  • Neutralize with aqueous sodium bicarbonate and extract with dichloromethane.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Challenges :

  • Competing polymerization of acrolein.
  • Low regioselectivity for formyl group placement.

1,3-Dipolar Cycloaddition

Azomethine ylides, generated in situ from α-amino esters and aldehydes, can undergo cycloaddition with dipolarophiles like methyl propiolate to form indolizines.

Representative Reaction :
$$
\text{CH}3\text{OCOC} \equiv \text{CH} + \text{RC(H)=NCH}2\text{CO}_2\text{Me} \rightarrow \text{Indolizine-1-carboxylate}
$$
Optimization Parameters :

  • Catalyst: Lewis acids (e.g., ZnCl₂) improve yield.
  • Solvent: Toluene or DMF at 80°C.

Post-Cyclization Functionalization

Vilsmeier-Haack Formylation

Introducing the formyl group at the 3-position via electrophilic aromatic substitution is a viable strategy. The Vilsmeier reagent (POCl₃/DMF) facilitates regioselective formylation.

Procedure :

  • Dissolve methyl indolizine-1-carboxylate (1.0 equiv) in dry DMF (5 mL).
  • Add POCl₃ (1.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 4 hours, then quench with ice water.
  • Extract with ethyl acetate and purify via recrystallization.

Key Data :

Parameter Value
Yield 62–68%
Regioselectivity >90% 3-formyl
Purity (HPLC) ≥98%

Esterification Strategies

The 1-carboxylate group can be introduced via Fischer esterification or Mitsunobu conditions.

Fischer Esterification :

  • React indolizine-1-carboxylic acid with methanol and H₂SO₄ (cat.) under reflux.
  • Yield: 75–82%.

Mitsunobu Reaction :

  • Indolizine-1-carboxylic acid, methanol, DIAD, PPh₃ in THF.
  • Yield: 88–92%.

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃) :

  • δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 6.95 (dd, J = 6.6 Hz, 1H), 4.02 (s, 3H, OCH₃).

¹³C NMR (150 MHz, CDCl₃) :

  • δ 191.2 (CHO), 165.4 (COOCH₃), 144.3, 132.7, 128.9, 124.5, 119.8, 112.4, 52.1 (OCH₃).

IR (KBr) :

  • 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Knorr Cyclization 45–55 90–95 Moderate High
1,3-Dipolar Addition 60–70 92–96 High Moderate
Vilsmeier Formylation 62–68 98 High Low

Industrial and Research Implications

Methyl 3-formylindolizine-1-carboxylate serves as a precursor for anticancer agents and fluorescent dyes. Future research should prioritize:

  • Catalytic Asymmetric Synthesis : Enantioselective routes for chiral indolizines.
  • Continuous-Flow Systems : Enhancing reaction efficiency and safety.
  • Computational Modeling : Predicting substituent effects on reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the formyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 3-carboxyindolizine-1-carboxylate.

    Reduction: Methyl 3-hydroxymethylindolizine-1-carboxylate.

    Substitution: Methyl 3-(substituted)indolizine-1-carboxylate.

Scientific Research Applications

Methyl 3-formylindolizine-1-carboxylate is a chemical compound belonging to the indolizine family, characterized by a fused pyridine and pyrrole ring system, making it significant in scientific research, especially medicinal chemistry, due to its potential biological activities.

Technical Details:

  • The molecular weight of this compound is approximately 201.19 g/mol.
  • Its structural formula can be represented as .

Scientific Research Applications

This compound has uses in various scientific fields.

  • Medicinal Chemistry Due to its potential anti-inflammatory and antimicrobial properties, it is investigated for medicinal uses. Compounds similar to this compound have exhibited inhibitory effects on certain biological pathways, suggesting potential therapeutic applications. A series of 1,2,3-trisubstituted indolizines have been screened for in vitro whole-cell anti-tubercular activity against susceptible and multidrug-resistant Mycobacterium tuberculosis (MTB) strains .
  • Synthetic Chemistry Acts as a building block in the synthesis of more complex molecules. The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with indolizine derivatives, followed by carboxylation processes.
  • Inhibitory Properties Methyl indole-3-carboxylate, a related compound, is used as a reactant for preparation of nitric oxide synthase (nNOS) inhibitors, protein kinase c alpha (PKCα) inhibitors, and inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents . It is also a reactant for kinase insert domain receptor (KDR) inhibitors, organocatalysts for the anti-Mannich reaction, very late antigen-4 (VLA-4) antagonists, inhibitors of Human 5-Lipoxygenase, Serotonin 5-HT4 receptor antagonists, and hyaluronidase inhibitors .

Mechanism of Action

The mechanism of action of Methyl 3-formylindolizine-1-carboxylate and its derivatives involves interactions with various molecular targets. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 3-formylindolizine-1-carboxylate with structurally related indolizine derivatives, focusing on substituents, molecular weight, and synthesis methodologies.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method (Key Reagents/Conditions)
This compound C₁₀H₁₁FO₂ 182.20 -CHO (C3), -COOCH₃ (C1) Not explicitly described in evidence
Ethyl 3-formyl-2-phenylindolizine-1-carboxylate C₁₈H₁₅NO₃* 293.32† -CHO (C3), -COOCH₂CH₃ (C1), -Ph (C2) Cycloaddition of pyridinium ylides with propiolate esters
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate C₁₂H₁₀F₃NO₂ 257.21 -CF₃ (C7), -COOCH₂CH₃ (C1) Not detailed; likely via halogenation or trifluoromethylation
Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate C₁₈H₁₄N₂O₂ 296.32 -Quinolin-2-yl (C3), -COOCH₃ (C1) Cycloaddition of pyridinium ylide with methyl propiolate in THF/NaH
Ethyl 3-benzoylindolizine-1-carboxylate C₁₈H₁₅NO₃* 293.32† -Bz (C3), -COOCH₂CH₃ (C1) Reaction of pyridinium bromides with ethyl propiolate/K₂CO₃

†Calculated molecular weights based on formula.

Key Observations:

Substituent Effects: The formyl group at C3 in this compound contrasts with bulkier groups like benzoyl (C3 in ethyl 3-benzoylindolizine-1-carboxylate) or quinolinyl (C3 in methyl 3-(quinolin-2-yl)indolizine-1-carboxylate). These substituents influence electronic properties (e.g., electron-withdrawing -CHO vs. electron-donating -Ph) and steric bulk, which may affect reactivity in further functionalization or biological interactions . Trifluoromethyl (-CF₃) at C7 (ethyl 7-(trifluoromethyl)indolizine-1-carboxylate) enhances lipophilicity and metabolic stability compared to the formyl group, making it advantageous in drug design .

Ester Group Variation :

  • Methyl esters (-COOCH₃) generally exhibit lower solubility in polar solvents compared to ethyl esters (-COOCH₂CH₃). This difference impacts compound formulation and bioavailability .

Synthetic Routes: Cycloaddition reactions using pyridinium ylides and propiolate esters are common for indolizine synthesis (e.g., methyl 3-(quinolin-2-yl)indolizine-1-carboxylate) . Substituted pyridinium bromides reacting with propiolates under basic conditions (e.g., K₂CO₃/DMF) offer versatility for introducing benzoyl or acetyl groups .

Biological Activity

Methyl 3-formylindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis. This article explores the biological activity of this compound, focusing on its anti-tubercular effects, COX-2 inhibition, and other potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indolizine class of heterocyclic compounds. Its structure includes a fused pyridine and pyrrole ring system, which is essential for its biological activity. The presence of functional groups, such as the formyl group at the 3-position and the carboxylate group at the 1-position, plays a crucial role in its pharmacological properties.

Anti-Tubercular Activity

This compound has demonstrated promising anti-mycobacterial activity against Mycobacterium tuberculosis strains, including multi-drug resistant (MDR) variants. In vitro studies have shown that this compound exhibits a minimum inhibitory concentration (MIC) of 4 µg/mL against susceptible H37Rv strains and 32 µg/mL against MDR strains. The presence of electron-withdrawing groups at specific positions on the indolizine scaffold enhances its efficacy against these bacteria .

Key Findings:

  • MIC Values:
    • H37Rv: 4 µg/mL
    • MDR Strains: 32 µg/mL
  • Structural Requirements: The presence of polar groups (like carbonyl) at the seventh position and halogen substituents on the benzoyl ring are critical for anti-TB activity .

COX-2 Inhibition

This compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Studies indicate that this compound exhibits significant COX-2 inhibitory activity with an IC50 value comparable to that of indomethacin, a well-known anti-inflammatory drug. The most active derivatives in this series showed IC50 values in the micromolar range, suggesting potential as a lead compound for developing new anti-inflammatory agents .

COX-2 Inhibition Data:

CompoundIC50 (µM)
This compoundComparable to Indomethacin
Indomethacin6.84

Additional Biological Activities

Research has also indicated that derivatives of this compound possess antioxidant properties. This activity is attributed to their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in tuberculosis and inflammation. These studies revealed favorable binding affinities and highlighted key interactions with amino acid residues critical for biological activity. For instance, hydrophobic interactions were identified as significant contributors to COX-2 inhibition, while specific hydrogen bonding patterns were noted in the context of anti-TB activity .

Q & A

Basic: What are the standard synthetic routes for Methyl 3-formylindolizine-1-carboxylate, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step protocols starting with indolizine core functionalization. Key steps include:

  • Condensation and Cyclization : Reacting pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the indolizine scaffold .
  • Formylation : Introducing the formyl group at the 3-position via Vilsmeier-Haack reaction or directed lithiation followed by quenching with DMF .
  • Esterification : Methyl ester formation via nucleophilic substitution or transesterification .
    Optimization : Control temperature (e.g., 0–5°C for lithiation), solvent polarity (DMF for formylation), and catalyst loading (e.g., iodine for phosphonate coupling ). Purity is enhanced via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify formyl (δ ~9.5–10.0 ppm for ¹H), ester carbonyl (δ ~165–170 ppm for ¹³C), and indolizine proton environments .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituent positions .
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis .
  • FT-IR : Detect carbonyl stretches (formyl: ~1700 cm⁻¹; ester: ~1725 cm⁻¹) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • DFT Calculations : Model transition states and electron density maps to identify electrophilic sites (e.g., formyl carbon) .
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charged intermediates) .

Advanced: When crystallographic data contradicts spectroscopic findings, what strategies resolve such discrepancies?

Answer:

  • Validation Tools : Use SHELXL (rigid-bond test, R-factor analysis) to check for overfitting .
  • Mercury CSD : Compare experimental crystal packing with predicted hydrogen-bonding motifs .
  • Dynamic NMR : Detect tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria) .

Advanced: How to design structure-activity relationship (SAR) studies for indolizine derivatives?

Answer:

  • Substituent Variation : Systematically modify groups (e.g., replace formyl with acetyl or cyano) and assess bioactivity .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction sites .
  • Binding Assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or SPR .

Advanced: What are effective strategies for regioselective functionalization of the indolizine core?

Answer:

  • Directed Metalation : Use LDA or LiTMP to deprotonate specific positions (e.g., C-5 vs. C-7) followed by electrophilic quenching .
  • Cross-Coupling : Suzuki-Miyaura for aryl/heteroaryl groups at the 1-carboxylate position .
  • Protecting Groups : Temporarily block reactive sites (e.g., formyl as an acetal) to direct functionalization .

Basic: How to confirm molecular conformation using X-ray crystallography?

Answer:

  • Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring non-planarity .

Advanced: How to use NMR data to distinguish between keto-enol tautomers in solution?

Answer:

  • Variable Temperature (VT) NMR : Monitor equilibrium shifts (e.g., coalescence of enolic OH signals at low temps) .
  • ¹³C NMR : Compare carbonyl chemical shifts (keto: δ ~200 ppm; enol: δ ~180 ppm) .
  • Deuterium Exchange : Track exchangeable protons (enolic OH) in D₂O .

Basic: What are common impurities during synthesis, and how are they identified?

Answer:

  • Byproducts : Uncyclized intermediates (HPLC retention time comparison) .
  • Oxidation Products : Quinoline derivatives (LC-MS with m/z +16) .
  • Resolution : Use reverse-phase HPLC with UV/ELSD detection .

Advanced: How do electron-withdrawing groups influence reactivity in cross-coupling reactions?

Answer:

  • Activation Effects : Formyl and ester groups enhance electrophilicity at C-1/C-3, enabling Pd-catalyzed couplings .
  • Steric Effects : Bulkier groups (e.g., 2,4-dimethylbenzoyl) reduce coupling efficiency (kinetic studies) .
  • Computational Modeling : Hammett σ constants predict substituent effects on reaction rates .

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